molecular formula C10H14N2O2 B1293034 1-(2-Furoyl)piperidin-3-amine CAS No. 1082766-25-3

1-(2-Furoyl)piperidin-3-amine

Cat. No.: B1293034
CAS No.: 1082766-25-3
M. Wt: 194.23 g/mol
InChI Key: ZWCSFKGMAJEDCW-UHFFFAOYSA-N
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Description

The molecular formula of this compound is C10H14N2O2, and it has a molecular weight of 194.23 g/mol. This compound is known for its unique structure, which combines a furoyl group with a piperidine ring, making it a valuable intermediate in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 1-(2-Furoyl)piperidin-3-amine involves the reaction of 2-furancarboxylic acid with piperidin-3-one . This reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, can vary depending on the specific protocol used.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furoyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The furoyl and piperidine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furoyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(2-Furoyl)piperidin-3-amine has several applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of other complex molecules and can be used in various organic reactions.

    Biology: The compound may be used in the study of biological processes and interactions due to its unique structure.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

1-(2-Furoyl)piperidin-3-amine can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure and may have similar chemical properties and applications.

    Furoyl derivatives:

Uniqueness: The combination of the furoyl group with the piperidine ring in this compound makes it unique compared to other compounds

Comparison with Similar Compounds

  • Piperidine
  • 2-Furancarboxylic acid
  • Piperidin-3-one

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9/h2,4,6,8H,1,3,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCSFKGMAJEDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649232
Record name (3-Aminopiperidin-1-yl)(furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082766-25-3
Record name Methanone, (3-amino-1-piperidinyl)-2-furanyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082766-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Aminopiperidin-1-yl)(furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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